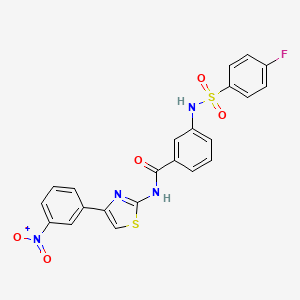

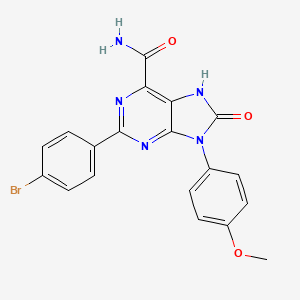

![molecular formula C23H20N4O4S B2542273 N-[3-(4-acetylanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide CAS No. 714246-03-4](/img/structure/B2542273.png)

N-[3-(4-acetylanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Fluorescent Probes and Sensing

One study discusses the synthesis and preliminary spectroscopic study of analogs related to Zinquin, a specific fluorophore for Zn(II), highlighting their potential in developing fluorescent probes for zinc ions. The compounds, including various methoxy isomers, exhibited shifts in their ultraviolet/visible spectra upon the addition of Zn(II) to the solution, suggesting their utility in detecting Zn(II) ions through fluorescence (Kimber et al., 2003).

Antitumor and Antiproliferative Activities

Research on 2-anilino-3-aroylquinolines, which share structural similarities with the compound , demonstrated significant cytotoxic activity against various human cancer cell lines. These compounds, including fluorophenyl and chlorophenyl derivatives, showed remarkable antiproliferative activity and were effective in inhibiting tubulin polymerization, suggesting their potential in cancer therapy (Srikanth et al., 2016).

Pesticidal Activities

Quinoxaline derivatives have been identified for their diverse pesticidal activities. A study synthesized novel quinoxaline derivatives and evaluated their herbicidal, fungicidal, and insecticidal activities. The research highlighted the potential of these compounds in agricultural applications, with certain derivatives showing promising broad-spectrum fungicidal activity against plant pathogens (Liu et al., 2020).

Electroanalytical Applications

The electroanalytical properties of similar sulfonamide compounds have been studied, indicating their potential application in analytical chemistry. For instance, the study of 4-methyl-N-quinolin-8-ylbenzenesulfonamide at a carbon paste electrode has contributed to understanding the electrochemical behavior of such compounds, which could inform their use in sensing and detection technologies (Abelairas et al., 1994).

Corrosion Inhibition

Quinoxaline derivatives have also been explored for their role in corrosion inhibition, offering potential applications in material protection. For example, experimental and theoretical studies on quinoxaline derivatives demonstrated their efficacy in inhibiting mild steel corrosion in acidic media, highlighting their potential utility in industrial applications (Tazouti et al., 2016).

Properties

IUPAC Name |

N-[3-(4-acetylanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O4S/c1-15(28)16-7-9-17(10-8-16)24-22-23(26-21-6-4-3-5-20(21)25-22)27-32(29,30)19-13-11-18(31-2)12-14-19/h3-14H,1-2H3,(H,24,25)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLCYYQCVUQFHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542194.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide](/img/structure/B2542197.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide](/img/structure/B2542199.png)

![2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2542200.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chloro-4-fluorophenyl)methanone](/img/structure/B2542206.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2542207.png)

![Methyl 2-[2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2542209.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2542211.png)

![1-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2542212.png)